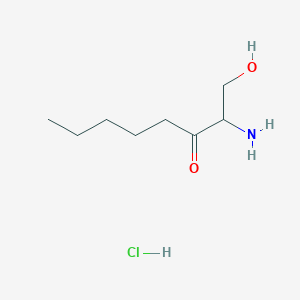

2-Amino-1-hydroxyoctan-3-one;hydrochloride

Description

Historical Context and Evolution of Synthetic Strategies for α-Amino-β-hydroxy Ketone Motifs

The synthesis of α-amino ketones has been a long-standing challenge in organic chemistry, necessitating the development of a diverse array of synthetic methodologies. researchgate.net Classical approaches often involved the nucleophilic substitution of α-halo ketones with amines. cloudfront.net Another traditional route is the electrophilic amination of enolates. cloudfront.net

Over time, more sophisticated and efficient strategies have emerged. The Heyns rearrangement, which involves the transformation of an α-hydroxy ketone in the presence of an amine, has become a valuable method for accessing α-amino ketones. researchgate.netrsc.org This reaction proceeds through an α-hydroxy imine intermediate and results in the migration of the carbonyl group. researchgate.net Modern advancements have introduced asymmetric versions of the Heyns rearrangement, allowing for the enantioselective synthesis of chiral α-amino ketones. rsc.org

Contemporary methods also include biocatalytic approaches, which offer high stereospecificity. For instance, α-oxoamine synthase (AOS) enzymes can catalyze the condensation of an α-amino acid with an acyl-CoA thioester, followed by decarboxylation, to directly form an α-amino ketone in a single step without the need for protecting groups. nih.gov Other innovative techniques involve the photoinduced synthesis from nitroarenes and α-hydroxy ketones, providing a mild and efficient route to this structural motif. cloudfront.net The synthesis of related β-hydroxy α-amino acids, which are direct precursors to α-amino-β-hydroxy ketones, has also been extensively studied, with methods like the organocatalytic direct aldol (B89426) reaction of glycine (B1666218) Schiff bases providing access to compounds with long alkyl chains. nih.govacs.org

For the specific synthesis of 2-Amino-1-hydroxyoctan-3-one hydrochloride, a likely route would involve the condensation of a protected glycine derivative with hexanoyl chloride, followed by deprotection. Another plausible method is the oxidation of the corresponding 2-amino-octane-1,3-diol. While specific literature for this exact compound's synthesis is not prevalent, the general methods for creating aliphatic α-amino-β-hydroxy ketones are well-established.

Structural Significance of the α-Amino-β-hydroxy Ketone Moiety in Bioactive Scaffolds and Advanced Materials Precursors

The α-amino-β-hydroxy ketone moiety is a key pharmacophore in a range of medicinally important compounds. researchgate.net Its presence is critical for the biological activity of numerous enzyme inhibitors and is a structural component of various natural products. nih.gov For example, the related β-aminoketone skeleton is found in drugs like the vasodilator tolperisone (B1682978) and the antidiabetic sitagliptin. researchgate.netrsc.org

The specific compound 2-Amino-1-hydroxyoctan-3-one is significant due to its identity as a short-chain analog of 3-keto sphinganine (B43673) (also known as 3-ketodihydrosphingosine). caymanchem.com In sphingolipid metabolism, 3-ketodihydrosphingosine is the initial product formed by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). caymanchem.com This makes 2-Amino-1-hydroxyoctan-3-one hydrochloride a valuable biochemical reagent for studying the enzymes involved in sphingolipid biosynthesis and degradation. medchemexpress.com Its shorter C8 alkyl chain allows for different physical properties, such as increased solubility, which can be advantageous in in vitro assays.

While the primary significance of 2-Amino-1-hydroxyoctan-3-one appears to be in chemical biology and medicinal chemistry, the functional groups present—amine, hydroxyl, and ketone—offer multiple points for derivatization. This suggests a potential, though less explored, role as a precursor for advanced materials. For instance, these functional groups could be used to synthesize specialized polymers or to attach the molecule to surfaces to create biocompatible or functionalized materials. However, the current body of research predominantly focuses on its biological applications.

Challenges and Opportunities in the Synthesis and Derivatization of 2-Amino-1-hydroxyoctan-3-one;hydrochloride

Challenges: The synthesis of α-amino-β-hydroxy ketones like 2-Amino-1-hydroxyoctan-3-one is not without its difficulties.

Control of Regioselectivity and Stereoselectivity: A major challenge is controlling the position of the functional groups and their stereochemistry. Many synthetic methods can produce a mixture of isomers, necessitating complex purification steps or the development of highly selective catalysts.

Stability: The free base of α-amino ketones can be unstable. The formation of the hydrochloride salt, as is the case with the title compound, is a common strategy to enhance stability and ease of handling.

Opportunities: Despite the challenges, significant opportunities exist for the synthesis and derivatization of this compound.

Development of Novel Catalytic Methods: There is an ongoing opportunity to develop new catalytic systems—be they organocatalysts, metal complexes, or enzymes—that can synthesize 2-Amino-1-hydroxyoctan-3-one and its analogs with high efficiency, selectivity, and fewer steps.

Derivatization for Biological Probes: The functional groups of 2-Amino-1-hydroxyoctan-3-one provide handles for chemical modification. This allows for the synthesis of a variety of derivatives, such as fluorescently tagged or biotinylated versions, which can be used as probes to study sphingolipid metabolism and signaling pathways in living cells.

Library Synthesis for Drug Discovery: The core scaffold of 2-Amino-1-hydroxyoctan-3-one can be used to generate a library of related compounds with varying alkyl chain lengths or other modifications. Screening such a library could lead to the discovery of potent and selective inhibitors of enzymes in the sphingolipid pathway, with potential therapeutic applications.

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic inquiry into 2-Amino-1-hydroxyoctan-3-one hydrochloride is its application as a tool in chemical biology, specifically for the study of sphingolipid metabolism.

Key Objectives of Research:

Elucidating Enzyme Mechanisms: A major objective is to use this compound and its derivatives as substrates or inhibitors to study the kinetics and mechanisms of enzymes like serine palmitoyltransferase (SPT) and 3-ketodihydrosphingosine reductase. By understanding how these enzymes interact with this short-chain analog, researchers can infer details about their active sites and catalytic processes.

Investigating Lipid Signaling Pathways: Sphingolipids and their metabolites are crucial signaling molecules involved in processes like cell growth, apoptosis, and inflammation. A key goal is to use analogs like 2-Amino-1-hydroxyoctan-3-one to modulate these pathways, helping to unravel the complex roles of different sphingolipids in health and disease.

Developing New Therapeutic Agents: Research is aimed at using the 2-Amino-1-hydroxyoctan-3-one scaffold as a starting point for the design of new drugs. By modifying its structure, scientists aim to develop potent and selective modulators of sphingolipid metabolism, which could be used to treat diseases such as cancer, diabetes, and neurodegenerative disorders.

The academic inquiry is therefore not just about the chemistry of this single molecule, but about leveraging its specific properties to answer fundamental questions in biology and to create new opportunities for medical intervention.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-1-hydroxyoctan-3-one hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1824382-78-6 | caymanchem.com |

| Synonyms | 3-keto-C8-Dihydrosphingosine; 3-keto Sphinganine (d8:0) (hydrochloride) | caymanchem.com |

| Molecular Formula | C₈H₁₇NO₂ • HCl | caymanchem.com |

| Formula Weight | 195.7 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Appearance | Solid | cloudfront.net |

| Solubility | Chloroform (B151607), ethanol, methanol, DI water | cloudfront.net |

Table 2: Representative Synthetic Methods for α-Amino Ketone Motifs

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Heyns Rearrangement | α-Hydroxy ketone, Amine | Carbonyl group migration; can be rendered asymmetric with chiral catalysts. | researchgate.netrsc.org |

| Biocatalysis (AOS) | α-Amino acid, Acyl-CoA | High stereospecificity; single step; no protecting groups required. | nih.gov |

| Photoinduced Synthesis | Nitroarene, α-Hydroxy ketone | Mild conditions; high functional group tolerance. | cloudfront.net |

| From Glycine Derivatives | Glycine Schiff base, Aldehyde | Organocatalytic; suitable for long alkyl chains; forms β-hydroxy α-amino acid precursor. | nih.govacs.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-hydroxyoctan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFWOIYZQVEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 Hydroxyoctan 3 One;hydrochloride and Analogues

Enantioselective Synthesis Strategies for Chiral Hydroxy-Amino Ketones

Achieving the desired enantiopurity is paramount for the application of chiral molecules. Enantioselective strategies are designed to create a specific stereoisomer, often employing chiral catalysts, auxiliaries, or enzymes to direct the reaction pathway.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino ketones. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and transition metal catalysis have proven effective.

Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the α-amination of ketones. Proline and its derivatives, as well as primary amines derived from cinchona alkaloids, can catalyze the direct enantioselective α-amination of ketones and aldehydes. nih.govyoutube.com These catalysts operate by forming a more nucleophilic enamine with the carbonyl substrate, which then reacts with an electrophilic amine source. nih.gov

Transition metal catalysis offers a complementary and highly effective strategy. acs.org Chiral palladium complexes, for instance, have been used to catalyze the asymmetric arylation of α-keto imines, providing a direct route to acyclic chiral α-amino ketones. acs.orgnih.gov This method can proceed through a dynamic kinetic asymmetric transformation (DyKAT), allowing for high yields and enantioselectivity from a racemic starting material. nih.gov Other notable examples include nickel-catalyzed asymmetric couplings and copper-catalyzed C-N cross-coupling reactions. acs.org

Table 1: Asymmetric Catalytic Systems for α-Amino Ketone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Source(s) |

|---|---|---|---|---|

| Proline / Cinchona Alkaloids | Organocatalytic α-amination | Ketones, Aldehydes | Enamine-based activation; direct C-N bond formation. | nih.gov, youtube.com |

| Chiral Palladium(II) Complex | Asymmetric Arylation | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | In situ generation of α-keto imines; Dynamic Kinetic Asymmetric Transformation (DyKAT). | nih.gov |

| Nickel / Chiral Ligand | Multicomponent Alkylacylation | N-acyl enamides, Alkyl bromides | Forms α-amino ketones via multicomponent coupling. | acs.org |

Stereocontrol can also be achieved by using chiral auxiliaries—chemical groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction before being cleaved. A well-established method involves the use of chiral Ni(II) complexes formed from Schiff bases of amino acids (like alanine) and a chiral ligand. nih.gov The planar nickel complex allows for alkylation to occur from the less sterically hindered face, leading to the synthesis of α-substituted amino acids with high diastereoselectivity. nih.gov

A more recent and sophisticated strategy involves the use of a transient chiral auxiliary. In this approach, asymmetric catalysis is first used to install a temporary chiral group from achiral precursors, which then directs subsequent diastereoselective reactions before being removed. acs.org This concept has been applied to the synthesis of chiral amino alcohols, which are structurally related to the target compound. acs.org

Chiral ligands are indispensable in transition metal-catalyzed reactions, where they bind to the metal center and create a chiral environment that influences the stereochemical course of the reaction. acs.org The choice of ligand is critical for achieving high enantioselectivity in processes like the palladium-catalyzed arylation of α-keto imines and the rhodium-catalyzed hydrosilylation of ketoximes. nih.govacs.org

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit exceptional levels of stereo-, regio-, and chemoselectivity. mdpi.com For the synthesis of chiral hydroxy-amino ketones, several classes of enzymes are particularly relevant.

Amine Dehydrogenases (AmDHs) have been engineered for the asymmetric reductive amination of α-hydroxy ketones. nih.gov Starting from a precursor like 1-hydroxy-2-butanone, engineered AmDHs can produce the corresponding chiral amino alcohol with high conversion rates and excellent enantioselectivity (>99% ee), using ammonia (B1221849) as the amino donor. nih.gov This is a highly direct route to the core structure of 2-Amino-1-hydroxyoctan-3-one.

Transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor. oup.comresearchgate.netnih.gov This method is widely used for producing chiral amines. oup.comresearchgate.net Protein engineering has expanded the substrate scope of transaminases to include bulkier molecules, making them suitable for synthesizing complex pharmaceutical intermediates. nih.gov

α-Oxoamine Synthases (AONS) , another family of PLP-dependent enzymes, perform a stereospecific C-C bond formation between an amino acid and an acyl-CoA thioester, followed by decarboxylation, to directly yield an α-amino ketone. nih.gov This biocatalytic transformation achieves in a single step what would otherwise require multiple protection and activation steps in a chemical synthesis. nih.gov

Chemoenzymatic pathways combine chemical and enzymatic steps to create efficient reaction cascades. For example, a prochiral ketone can be synthesized via a chemical aldol (B89426) condensation, followed by an enzymatic transamination to produce a chiral amine with high yield and enantiomeric excess. oup.comresearchgate.net

Table 2: Biocatalytic Routes to Chiral Amino Alcohols and Amino Ketones

| Enzyme Class | Reaction | Substrate Type | Product Type | Key Features | Source(s) |

|---|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | Chiral Amino Alcohols | High enantioselectivity (>99% ee); uses ammonia as amino donor. | nih.gov |

| Amine Transaminase (ATA) | Asymmetric Transamination | Prochiral Ketones | Chiral Amines | PLP-dependent; high stereoselectivity. | oup.comresearchgate.netnih.gov |

Total and Formal Synthesis Approaches to 2-Amino-1-hydroxyoctan-3-one;hydrochloride

Total synthesis involves the complete construction of a molecule from simpler, commercially available precursors. For a molecule like 2-Amino-1-hydroxyoctan-3-one, a plausible and efficient strategy would likely involve the asymmetric amination of a suitable precursor ketone.

A formal synthesis could involve the preparation of a key intermediate, such as 1-hydroxyoctan-3-one, which can then be converted to the final product. nih.gov A potential route starts with the asymmetric reduction of a diketone or the enzymatic hydrolysis of a racemic ester to obtain a chiral hydroxy ketone. This intermediate could then undergo amination. The final step in the synthesis would be the treatment with hydrochloric acid to form the stable hydrochloride salt, which can aid in purification and handling.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. rsc.orgnih.gov The Strecker synthesis, the first reported MCR, combines a ketone (or aldehyde), an amine, and a cyanide source to produce an α-amino nitrile, a direct precursor to α-amino acids. nih.gov

Modern MCRs offer powerful tools for assembling structures analogous to the target compound. For instance, nickel-catalyzed three-component reactions can directly yield α-amino ketones. acs.org Mannich-type MCRs, which react an aldehyde, an amine, and a ketone, are also a classic method for producing β-aminoketones and can be adapted for related structures. rsc.org These reactions are prized for their atom economy and operational simplicity.

Tandem or cascade reactions involve two or more sequential transformations that occur in a single pot without the need to isolate intermediates. This approach minimizes waste and improves efficiency. Organocatalysis is particularly effective at initiating such cascades.

A common tandem sequence for synthesizing related cyclic structures involves a Michael addition followed by an intramolecular aldol reaction and subsequent dehydration. beilstein-journals.org For example, the reaction of a salicylaldehyde (B1680747) with an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol ether, proceeds via an oxa-Michael addition to form an intermediate that immediately undergoes an aldol cyclization to generate a chromene. beilstein-journals.org Similar strategies involving aza-Michael additions could be envisioned to construct the amino-ketone framework. The efficiency of these reactions lies in the ability of a single catalyst to mediate multiple bond-forming events in a controlled manner.

Convergent and Divergent Synthetic Strategies

The construction of α-amino ketones and their analogs often employs both convergent and divergent synthetic strategies to achieve molecular diversity and efficiency.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final stages. This strategy is often more efficient for complex molecules. For instance, a convergent synthesis of α-ketoamides involves reacting an α-hydroxyorthothioester derivative with an amine synthon. nih.govnih.gov This method combines hydrolysis and coupling into a single step, which can then be followed by oxidation to yield the final α-ketoamide. nih.gov This approach is advantageous as it allows for the late-stage introduction of complex amine fragments. nih.gov

Divergent Synthesis: Divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different analogs. This is a powerful strategy for creating a library of related compounds for structure-activity relationship studies. A notable example involves the catalytic enantioselective addition of glyoxylate (B1226380) cyanohydrin to imines, which produces α-keto-β-amino acid equivalents. scispace.comacs.orgresearchgate.net These adducts can then be converted into a range of chiral building blocks, including α-hydroxy- and α-keto-β-amino acid analogs, by transforming the cyanohydrin moiety. scispace.comacs.org This method allows for the stereodivergent synthesis of both diastereomers, providing access to a wider range of molecular architectures. scispace.comacs.orgresearchgate.net Another divergent approach starts from carbohydrates to produce d-aminoalkenes and related polyalkoxypiperidines and polyalkoxypyrans. researchgate.net

| Strategy | Description | Example |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Reaction of an α-hydroxyorthothioester with an amine synthon to form an α-hydroxyamide, followed by oxidation. nih.gov |

| Divergent | A common intermediate is transformed into a variety of different analogs. | Catalytic enantioselective addition of glyoxylate cyanohydrin to imines, with subsequent modification of the cyanohydrin. scispace.comacs.org |

Functional Group Interconversions and Derivatization Pathways

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com These reactions are crucial for accessing a wide range of analogs from a common precursor.

The synthesis of α-amino ketones often involves the oxidation or reduction of related precursors.

Oxidation: Primary or secondary alcohols can be oxidized to form the corresponding aldehydes or ketones. solubilityofthings.com For example, the oxidation of an α-hydroxyamide using reagents like the Dess-Martin periodinane is a key step in some syntheses of α-ketoamides. nih.gov Similarly, the oxidation of secondary alcohols to ketones is a common strategy. acs.org A metal-free, one-pot method for synthesizing α-amino ketones involves the oxidation of benzylic secondary alcohols, followed by α-bromination and nucleophilic substitution. organic-chemistry.org

Reduction: The reduction of a ketone to a hydroxyl group is a common transformation. For instance, the asymmetric hydrogenation of aminoketones in the presence of a chiral catalyst can produce optically active 2-amino-1-phenylethanols. google.com The reduction of α-imino carbonyl compounds is another pathway to α-amino ketones. colab.ws Reductive amination, which involves the reaction of a ketone with an amine followed by reduction, is a widely used method for synthesizing amines. researchgate.net

The carbonyl and amino groups of α-amino ketones are reactive centers that can be manipulated to create a variety of derivatives. fiveable.meresearchgate.net

Carbonyl Group Transformations: The carbonyl group can undergo nucleophilic addition reactions. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols. fiveable.me

Amino Group Transformations: The amino group can be acylated to form amides or undergo other N-functionalization reactions. solubilityofthings.com For instance, the selective acetylation of an amino group in the presence of a hydroxyl group is a common synthetic step. nih.gov

Protecting Group Strategies for the Amine and Hydroxyl Moieties in Complex Synthetic Sequences

In the synthesis of complex molecules containing multiple functional groups, protecting groups are essential to temporarily mask reactive sites and prevent unwanted side reactions. jocpr.comnumberanalytics.combiosynth.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

Orthogonal Protection: A key strategy is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. numberanalytics.com For a molecule containing both an amine and a hydroxyl group, common protecting groups include:

Amine Protection:

Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., TFA). nih.gov

Cbz (benzyloxycarbonyl): Cleaved by hydrogenolysis. numberanalytics.com

Benzyl groups: Can be challenging to install selectively but are often used. utsouthwestern.edu

Hydroxyl Protection:

Silyl ethers (e.g., TBS, TIPS): Silyl ethers are widely used to protect alcohols. TBS (tert-butyldimethylsilyl) is removed by fluoride (B91410) sources like TBAF, while the more robust TIPS (triisopropylsilyl) can withstand harsher conditions. numberanalytics.com

Benzyl ethers (e.g., PMB): p-Methoxybenzyl (PMB) ethers are often used and can be removed under oxidative conditions. universiteitleiden.nl

The strategic use of these protecting groups allows for the selective manipulation of different parts of the molecule during a multi-step synthesis. numberanalytics.comuniversiteitleiden.nl

| Functional Group | Protecting Group | Deprotection Condition |

| Amine | Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) nih.gov |

| Cbz (benzyloxycarbonyl) | Hydrogenolysis numberanalytics.com | |

| Hydroxyl | TBS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) numberanalytics.com |

| PMB (p-Methoxybenzyl) | Oxidative conditions universiteitleiden.nl |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 1 Hydroxyoctan 3 One;hydrochloride

Electrophilic and Nucleophilic Reactions at the Ketone and Hydroxyl Centers

The structure of 2-Amino-1-hydroxyoctan-3-one features both nucleophilic and electrophilic sites, leading to a rich and varied chemical reactivity. The primary hydroxyl group and the nitrogen of the free amine (after neutralization of the hydrochloride salt) act as nucleophiles. Conversely, the carbonyl carbon of the ketone is a prominent electrophilic center, susceptible to attack by a wide range of nucleophiles.

The hydroxyl group can participate in typical alcohol reactions, such as esterification or etherification, under appropriate conditions. The ketone's carbonyl group is subject to nucleophilic addition, a fundamental reaction type for ketones. d-nb.info This includes reactions with organometallic reagents (e.g., Grignard or organolithium reagents), cyanide, and ylides (in Wittig-type reactions). Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would yield the corresponding 2-aminooctan-1,3-diol.

The presence of the adjacent amino and hydroxyl groups can influence the reactivity of the ketone. For instance, the α-hydroxy group can modulate the stereochemical outcome of nucleophilic additions to the carbonyl carbon.

| Reaction Type | Reagent | Functional Group Targeted | Plausible Product |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Ketone | 2-Amino-3-methyl-octan-1,3-diol |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone | 2-Amino-octan-1,3-diol |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Primary Hydroxyl | 2-Amino-1-oxo-octan-3-one |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Primary Hydroxyl | 1-Acetoxy-2-aminooctan-3-one |

This table represents plausible reactions based on the functional groups present. Specific yields and conditions would require experimental validation.

Amine Reactivity and Salt Formation in Organic Transformations

The primary amine in 2-Amino-1-hydroxyoctan-3-one is a key reactive site. As a hydrochloride salt, the amine's nucleophilicity is suppressed. However, treatment with a base will liberate the free amine, which is both nucleophilic and basic. This free amine can undergo a variety of common amine reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with aldehydes or ketones to form imines.

The formation of the hydrochloride salt is itself a fundamental reaction. The equilibrium between the protonated and free amine forms is pH-dependent and is a critical consideration in designing synthetic transformations. For instance, reactions requiring a nucleophilic amine will necessitate basic conditions, while reactions where the amine needs to be protected from participating can be run under acidic conditions where it remains in its protonated, non-nucleophilic form. The hydrochloride salt form also significantly impacts the compound's physical properties, such as solubility.

| Reaction Type | Reagent/Condition | Amine Form | Product Class |

| Acylation | Acetyl Chloride, Base | Free Amine | N-(1-hydroxy-3-oxooctan-2-yl)acetamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Free Amine | Secondary or Tertiary Amine |

| Salt Formation | HCl | Free Amine | 2-Amino-1-hydroxyoctan-3-one;hydrochloride |

| Neutralization | Base (e.g., NaHCO₃) | Hydrochloride Salt | 2-Amino-1-hydroxyoctan-3-one (Free Amine) |

This table illustrates the reactivity of the amine functional group under different conditions.

Intramolecular Cyclization and Rearrangement Pathways

The proximate arrangement of the amine, hydroxyl, and ketone functionalities within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic structures.

The core structure of 2-Amino-1-hydroxyoctan-3-one is that of a β-amino ketone, which is classically synthesized via the Mannich reaction. wikipedia.orgnumberanalytics.comlibretexts.org This reaction involves the aminoalkylation of an acidic proton donor (like a ketone) with an aldehyde and an amine. wikipedia.orglibretexts.org The mechanism proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enol or enolate form of the ketone. libretexts.orgorganicchemistrytutor.com

While 2-Amino-1-hydroxyoctan-3-one is the product of such a reaction, its structure also contains the necessary components for potential intramolecular cyclizations that can be mechanistically related to the Mannich reaction. For instance, under certain conditions, the primary amine could potentially cyclize onto the carbonyl carbon. More complex transformations, such as tandem reactions where the initial adduct undergoes further cyclization, are a hallmark of β-amino carbonyl chemistry. mdpi.com

The presence of a stereocenter at the C2 position and an adjacent α-hydroxy group makes stereoselectivity a key consideration in reactions involving this molecule. Direct catalytic asymmetric Mannich-type reactions of hydroxyketones have been shown to be highly stereoselective, allowing for the synthesis of either syn- or anti-β-amino alcohols depending on the catalyst and protecting groups used. acs.org This highlights the potential for high stereochemical control in both the synthesis and subsequent reactions of 2-Amino-1-hydroxyoctan-3-one. The use of chiral catalysts can direct the formation of specific diastereomers. acs.orgthieme-connect.de

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a medium-sized ring. scripps.edursc.org While 2-Amino-1-hydroxyoctan-3-one is an acyclic molecule, it can be a precursor to cyclic structures that could then undergo such rearrangements. For example, if the octyl chain were part of a larger ring system incorporating the amino ketone functionality, interaction between the amine nitrogen and the carbonyl carbon across the ring would be possible. youtube.com Such transannular interactions are driven by the spatial proximity of the reacting groups, which is dictated by the ring's conformation. youtube.com These reactions can lead to the formation of new covalent bonds across the ring, resulting in bicyclic products. youtube.com

While specific examples for this compound are not documented, the general principle is well-established for cyclic amino ketones, where the lone pair of the nitrogen atom can attack the electrophilic carbonyl carbon if the ring size and conformation allow for their close approach.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The rates and equilibria of reactions involving 2-Amino-1-hydroxyoctan-3-one are influenced by several factors. For transformations analogous to the Mannich reaction, kinetic studies have shown that the reaction can be second-order and that the rate can be significantly influenced by the choice of catalyst. rsc.org

Factors Influencing Reaction Kinetics:

Catalyst: Both acid and base catalysts can accelerate reactions. For instance, acid catalysis promotes the formation of the electrophilic iminium ion in Mannich-type reactions. wikipedia.org

Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction rate. numberanalytics.com

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, though it may negatively impact selectivity. numberanalytics.com

Thermodynamic Considerations: The formation of cyclic products via intramolecular reactions is governed by thermodynamic stability. The relative stability of the starting material versus the cyclic product (e.g., a lactam or other heterocycle) will determine the position of the equilibrium. The formation of five- or six-membered rings is generally thermodynamically favored.

Kinetic studies of related systems, such as the Michael addition of nucleophiles to α,β-unsaturated carbonyls, often use techniques like stopped-flow analysis to determine rate constants. nih.govnih.gov Such methods could be applied to quantify the reactivity of 2-Amino-1-hydroxyoctan-3-one with various electrophiles or nucleophiles.

Elucidation of Reaction Mechanisms Through Experimental and Computational Probes

Understanding the precise mechanisms of the reactions of 2-Amino-1-hydroxyoctan-3-one would involve a combination of experimental and computational methods.

Experimental Probes:

Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy would be used to identify intermediates and products, providing structural evidence for proposed reaction pathways.

Isotope Labeling: The use of isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions in the molecule can trace the fate of atoms throughout a reaction, confirming bond-forming and bond-breaking steps. For example, ¹⁸O-labeling could be used to follow the path of the hydroxyl or carbonyl oxygen during cyclization. rsc.org

Kinetic Isotope Effect Studies: Measuring changes in reaction rates upon isotopic substitution can provide insight into the rate-determining step of a reaction.

In-situ Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy can track the concentration of reactants, intermediates, and products over time, providing valuable kinetic and mechanistic data.

Computational Probes:

Density Functional Theory (DFT) Calculations: Computational chemistry can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the thermodynamic and kinetic favorability of different mechanisms. This can help to rationalize observed stereoselectivities and product distributions.

By combining these approaches, a detailed picture of the reaction mechanisms for this multifunctional compound can be developed. For example, in related intramolecular cyclizations of diazoketones, a mechanism involving protonation followed by intramolecular nucleophilic attack has been proposed and is supported by experimental observations. frontiersin.orgresearchgate.net

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is incomplete without the identification and characterization of transient intermediates. For reactions involving 2-Amino-1-hydroxyoctan-3-one hydrochloride, several types of intermediates can be postulated based on the reactivity of α-amino ketones.

Enamine and Enolate Intermediates:

As mentioned, the presence of an acidic α-hydrogen allows for the formation of enol, enolate, or enamine intermediates. An enamine can be formed through the condensation of the primary amino group with a carbonyl compound, though in this intramolecular context, tautomerization is more likely. The enol form arises from the protonation of the carbonyl oxygen, while the enolate is the conjugate base formed by deprotonation of the α-carbon. These intermediates are highly nucleophilic at the α-carbon and are key to many C-C bond-forming reactions.

The direct observation of enamine intermediates can be challenging due to their instability, especially in aqueous environments. acs.orgnih.gov However, in situ NMR spectroscopy has proven to be a powerful tool for their detection and structural investigation in organocatalysis. acs.orgnih.gov

Radical Intermediates:

Single-electron transfer (SET) processes can lead to the formation of radical intermediates. For instance, the oxidation of an enamine can generate an enamine radical cation. chinesechemsoc.org These radical intermediates are central to singly occupied molecular orbital (SOMO) catalysis. While their direct observation is often elusive, techniques like electron paramagnetic resonance (EPR) spectroscopy can be used for their detection. nih.gov Mass spectrometry-based methods, using radical traps, have also been developed to detect and identify short-lived radical intermediates in complex reaction mixtures. acs.orgwhiterose.ac.ukchimia.ch

In the context of 2-Amino-1-hydroxyoctan-3-one hydrochloride, radical intermediates could be involved in oxidative or photoredox-catalyzed reactions.

Potential Reaction Intermediates and Their Characterization

| Intermediate | Formation Pathway | Characterization Technique | Expected Spectroscopic Signature |

| Enol | Acid or base-catalyzed tautomerization of the ketone. | NMR Spectroscopy | Appearance of a signal for the vinylic proton and a shift in the signal for the hydroxyl proton. |

| Enamine Radical Cation | Single-electron oxidation of an enamine intermediate. | EPR Spectroscopy, Mass Spectrometry (with radical traps) | A characteristic EPR spectrum with hyperfine coupling to the nitrogen and hydrogen nuclei. nih.gov Detection of a trapped radical adduct by MS. acs.orgwhiterose.ac.uk |

| Iminium Ion | Protonation of an enamine or dehydration of a carbinolamine. | NMR Spectroscopy | Significant downfield shift of the α-carbon and attached protons in the ¹³C and ¹H NMR spectra, respectively. |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the intermolecular forces, such as hydrogen bonding. The spectra are unique for each compound, acting as a molecular "fingerprint". mdpi.com For 2-Amino-1-hydroxyoctan-3-one hydrochloride, the key vibrational modes are associated with the O-H, N-H, C=O, C-N, and C-O functional groups.

The presence of the hydrochloride salt of the primary amine is expected to give rise to characteristic N-H stretching and bending vibrations. In the solid state, the ammonium (B1175870) group (R-NH3+) typically exhibits broad, strong absorptions in the IR spectrum between 3200 and 2800 cm⁻¹. These are often complex bands resulting from asymmetric and symmetric stretching, as well as overtone and combination bands. The N-H bending (scissoring) vibrations are expected to appear in the 1600-1500 cm⁻¹ region. researchgate.net

The hydroxyl (O-H) group of the primary alcohol will also show a characteristic stretching vibration. In the condensed phase, intermolecular hydrogen bonding will lead to a broad absorption band, typically in the 3500-3200 cm⁻¹ region of the IR spectrum. The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding network within the crystal lattice or in solution.

The carbonyl (C=O) stretch of the ketone is one of the most intense and recognizable bands in an IR spectrum. For an α-amino ketone, this band is typically found in the range of 1725-1705 cm⁻¹. The exact position can be influenced by the neighboring amino and hydroxyl groups through electronic and hydrogen-bonding effects.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O and C-C skeletal vibrations are often strong. This allows for a comprehensive vibrational analysis when used in conjunction with IR spectroscopy. researchgate.net

A summary of the expected characteristic vibrational frequencies for 2-Amino-1-hydroxyoctan-3-one hydrochloride is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| R-NH3+ | N-H Stretch | 3200 - 2800 (broad) | IR |

| R-NH3+ | N-H Bend | 1600 - 1500 | IR, Raman |

| R-OH | O-H Stretch (H-bonded) | 3500 - 3200 (broad) | IR |

| C=O | C=O Stretch | 1725 - 1705 | IR, Raman |

| C-O | C-O Stretch | 1150 - 1050 | IR, Raman |

| C-N | C-N Stretch | 1250 - 1020 | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Configuration Assignment

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light by an optically active compound. Since 2-Amino-1-hydroxyoctan-3-one possesses a stereocenter at the second carbon (C2), it will exist as two enantiomers, (R)- and (S)-2-amino-1-hydroxyoctan-3-one. These enantiomers will produce CD spectra that are mirror images of each other.

The primary chromophore in this molecule is the carbonyl group of the ketone. The electronic transitions of the C=O group, particularly the n → π* transition, are sensitive to the chiral environment and give rise to a CD signal, often referred to as a Cotton effect. The sign and magnitude of this Cotton effect can be empirically correlated with the absolute configuration of the α-carbon. acs.org

For α-amino ketones, the octant rule can often be applied to predict the sign of the Cotton effect for a given enantiomer. This rule considers the spatial arrangement of substituents in the three octants surrounding the carbonyl group. By analyzing the CD spectrum and comparing it with data from related compounds of known configuration or with quantum chemical calculations, the absolute configuration of the C2 stereocenter can be assigned. nih.gov The use of CD spectroscopy is a rapid and non-destructive method for determining the enantiomeric purity and absolute stereochemistry of chiral compounds like 2-Amino-1-hydroxyoctan-3-one hydrochloride. researchgate.netacs.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

While spectroscopic methods like CD provide valuable information about the chiral configuration, X-ray crystallography offers the most definitive and unambiguous determination of the absolute configuration of a chiral molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net

For 2-Amino-1-hydroxyoctan-3-one hydrochloride, a successful single-crystal X-ray diffraction experiment would provide several key pieces of information:

Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry of the chiral center at C2 can be unequivocally determined as either R or S.

Molecular Conformation: The exact conformation of the molecule in the solid state, including the torsion angles of the carbon backbone and the orientation of the substituent groups, can be visualized.

Intermolecular Interactions: The crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds between the ammonium group, the hydroxyl group, the ketone, and the chloride anion. This provides a detailed understanding of the forces holding the crystal lattice together. acs.org

Computational Chemistry and Theoretical Investigations of 2 Amino 1 Hydroxyoctan 3 One;hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio)

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

No published research data is currently available.

Conformational Landscapes and Energy Minima Determination

No published research data is currently available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No published research data is currently available.

Reaction Pathway Modeling and Transition State Characterization

Energy Barriers and Reaction Rate Constant Calculations

No published research data is currently available.

Elucidation of Stereoselectivity Mechanisms

No published research data is currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of molecules over time. For 2-Amino-1-hydroxyoctan-3-one;hydrochloride, MD simulations can provide critical insights into its conformational landscape, the influence of its environment, and its potential interactions with biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of molecular flexibility and intermolecular interactions at an atomistic level of detail.

The conformation of a flexible molecule like this compound is significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize different intramolecular interactions, thereby altering the preferred three-dimensional structure of the molecule. MD simulations in explicit solvent models are instrumental in elucidating these effects.

Conversely, in a non-polar, aprotic solvent such as chloroform (B151607) or hexane, the molecule would likely adopt more compact, folded conformations. In such an environment, intramolecular hydrogen bonding between the hydroxyl group (as a donor) and the ketone or amino group (as acceptors) would be more favorable to satisfy hydrogen bonding potentials in the absence of a hydrogen-bonding solvent. rsc.org This can lead to the formation of pseudo-cyclic structures.

The reactivity of the compound is also intrinsically linked to its conformation. For instance, the accessibility of the ketone's carbonyl carbon to nucleophilic attack or the availability of the amine and hydroxyl protons for chemical reactions can be modulated by solvent-induced conformational changes.

Table 1: Theoretical Dominant Conformations of 2-Amino-1-hydroxyoctan-3-one in Different Solvents

| Solvent | Dielectric Constant | Expected Dominant Conformation | Key Intermolecular Interactions |

| Water | 78.4 | Extended | Ion-dipole with NH3+; Hydrogen bonding with -OH and C=O |

| Methanol | 32.7 | Semi-extended | Hydrogen bonding with solvent and potential for intramolecular H-bonds |

| Chloroform | 4.8 | Folded/Compact | Weak hydrogen bonding with solvent; stronger intramolecular H-bonds |

| Hexane | 1.9 | Highly Folded | Van der Waals forces; strong intramolecular hydrogen bonds |

This table presents hypothetical data based on established principles of solvent effects on molecular conformation.

While no specific biological target has been identified for this compound, molecular docking and MD simulations can be employed to model its hypothetical binding to the active site of relevant enzymes. For instance, as a substrate analog, it could be docked into the active site of a kinase, a type of enzyme that phosphorylates hydroxyl groups, or a transferase that acts on amino groups.

Molecular docking algorithms can predict the preferred binding pose of the ligand within the protein's binding pocket, identifying key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. volkamerlab.orgnih.govcam.ac.uk Following docking, MD simulations of the resulting protein-ligand complex can be performed to assess the stability of the predicted binding mode and to explore the dynamic nature of the interactions. youtube.com

Table 2: Hypothetical Ligand-Protein Interactions for 2-Amino-1-hydroxyoctan-3-one in a Kinase Active Site

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |

| Hydroxyl (-OH) | Aspartate (Asp) | Hydrogen Bond Acceptor |

| Protonated Amine (-NH3+) | Glutamate (Glu) | Salt Bridge/Electrostatic |

| Ketone (C=O) | Serine (Ser) | Hydrogen Bond Acceptor |

| Octanoyl Chain | Leucine (Leu), Valine (Val) | Hydrophobic/Van der Waals |

This table illustrates a theoretical binding model and does not represent experimentally verified data.

QSAR and Cheminformatics Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or other properties. uobasrah.edu.iqnih.gov These methods are invaluable for understanding how modifications to a molecular scaffold influence its chemical behavior and for designing new molecules with desired characteristics.

For a series of analogs of 2-Amino-1-hydroxyoctan-3-one, a QSAR model could be developed to predict a specific aspect of their reactivity, for example, the rate of a particular chemical transformation. To build such a model, a set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobicity descriptors: LogP, which represents the partition coefficient between octanol (B41247) and water.

Multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to generate an equation that relates a selection of these descriptors to the observed reactivity. nih.gov Such a model could reveal, for instance, that increasing the length of the alkyl chain enhances a certain property due to increased hydrophobicity, or that substituting the amino group affects reactivity due to changes in the electronic properties.

Cheminformatics tools can also be used to analyze the chemical space of a library of related aminoketones, clustering them based on structural similarity and identifying key structural features that differentiate them. nih.govchemrxiv.org

Table 3: Hypothetical QSAR Data for a Series of 2-Amino-1-hydroxy-alkan-3-one Analogs

| Analog | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Theoretical Reactivity (log k) |

| Butan-3-one | 1.2 | 120.5 | 2.8 | 0.5 |

| Pentan-3-one | 1.7 | 135.2 | 2.9 | 0.7 |

| Hexan-3-one | 2.2 | 150.0 | 3.0 | 0.9 |

| Heptan-3-one | 2.7 | 164.8 | 3.1 | 1.1 |

| Octan-3-one | 3.2 | 179.6 | 3.2 | 1.3 |

This table contains illustrative data for a hypothetical QSAR study. The values are not derived from actual experimental measurements.

Future Research Directions and Emerging Paradigms in the Study of 2 Amino 1 Hydroxyoctan 3 One;hydrochloride

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary focus of future research will be the development of green and efficient synthetic routes to 2-Amino-1-hydroxyoctan-3-one hydrochloride. Atom economy, a core principle of green chemistry, emphasizes maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.comprimescholars.comwikipedia.org Current synthetic strategies for α-amino ketones often involve multi-step processes that may utilize stoichiometric reagents and generate significant byproducts. primescholars.comgoogle.com

Table 1: Comparison of Synthetic Strategy Principles

| Principle | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Reagents | Often stoichiometric | Primarily catalytic |

| Atom Economy | Can be low, with significant byproducts primescholars.comwikipedia.org | High, maximizing reactant incorporation jocpr.com |

| Process | Multi-step, requiring intermediate isolation | One-pot or cascade reactions organic-chemistry.org |

| Precursors | Often require pre-functionalization rsc.org | Direct functionalization of C-H bonds organic-chemistry.org |

| Environmental Impact | Higher waste generation | Minimized waste streams rsc.org |

Exploration of Photoredox and Electrochemistry in Derivatization

The derivatization of 2-Amino-1-hydroxyoctan-3-one hydrochloride is set to be revolutionized by photoredox and electrochemical methods. These techniques offer mild and highly selective ways to form new chemical bonds by generating radical intermediates under controlled conditions. nih.govnih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.govacs.org For the derivatization of 2-Amino-1-hydroxyoctan-3-one, this could involve the generation of radicals that can participate in a variety of coupling reactions. For example, by merging photoredox catalysis with organocatalysis, it is possible to achieve direct β-functionalization of ketones or enantioselective α-alkylation of aldehydes, transformations that are challenging via traditional routes. nih.govacs.orgprinceton.edu This opens up possibilities for adding diverse functional groups to the octan-3-one backbone, creating a library of novel derivatives for further study. The use of photoexcited aryl ketones as catalysts themselves is another emerging area, potentially allowing for direct C-H imidation or acyloxylation of aromatic systems if such a moiety were incorporated into a derivative. nih.gov

Electrochemistry: Electrochemical synthesis provides an alternative, reagent-free method for oxidation and reduction, aligning with the principles of green chemistry. rsc.orgacs.org Electrochemical protocols have been successfully developed for the synthesis of α-amino ketones through the oxidative cross-dehydrogenative coupling of ketones and secondary amines using simple graphite (B72142) electrodes. acs.org This approach avoids stoichiometric oxidants. rsc.org For derivatization, electrochemistry could be used to mediate reductive cross-coupling reactions, for instance, between imines and ketones to access β-amino alcohols. acs.org Such methods are attractive for their high atom economy, operational simplicity, and insensitivity to air and moisture. acs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to transform the discovery and optimization of reactions involving 2-Amino-1-hydroxyoctan-3-one hydrochloride. thieme-connect.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions with greater speed and accuracy than traditional experimental approaches. beilstein-journals.orgpreprints.org

Reaction Optimization: ML algorithms are highly effective at optimizing reaction conditions to maximize yield and selectivity while minimizing experimental effort. bohrium.comnih.gov By employing techniques like Bayesian optimization or active learning, an ML model can intelligently select the most informative experiments to run, navigating the complex interplay of variables such as temperature, solvent, catalyst, and concentration. bohrium.comresearchgate.net This accelerates the process of finding the ideal conditions for synthesizing or derivatizing the target compound, moving beyond human intuition and cognitive biases. bohrium.com The ultimate goal is the creation of "self-driving chemistry labs" where AI algorithms design and execute experiments in an automated, closed-loop system. beilstein-journals.org

Table 2: Applications of AI/ML in Chemical Synthesis

| Application Area | Description | Potential Impact on 2-Amino-1-hydroxyoctan-3-one Research |

|---|---|---|

| Retrosynthesis | AI predicts potential reactants and synthetic routes for a target molecule. osu.edu | Discovery of novel, more efficient, or more sustainable synthetic pathways. nih.govnih.gov |

| Reaction Prediction | ML models predict the likely outcome (e.g., yield, byproducts) of a given reaction. thieme-connect.combeilstein-journals.org | Faster screening of potential derivatization reactions before lab execution. |

| Condition Optimization | Algorithms iteratively suggest experiments to find optimal reaction parameters. bohrium.comsaiwa.ai | Higher yields and purity, reduced development time and material cost. nih.gov |

| De Novo Design | Generative AI models design entirely new molecules with desired properties. thieme-connect.comnih.gov | Creation of novel derivatives with specific predicted functionalities. |

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing them. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting systems without the need for sample extraction. nih.govrsc.org This provides a continuous stream of data on the concentrations of reactants, intermediates, and products.

For the synthesis of 2-Amino-1-hydroxyoctan-3-one hydrochloride, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable. rsc.orgacs.org An electrochemical cell, for example, can be coupled to a recycle loop that passes through a transmission FTIR cell, allowing for continuous monitoring of the reaction as it proceeds. nih.govrsc.orgrsc.org This setup can provide detailed kinetic profiles, offering deep mechanistic insights into complex transformations. rsc.org

Raman spectroscopy is also a powerful tool for monitoring organic reactions in aqueous media, which is highly relevant for greener synthetic approaches. acs.org Using an external fiber optic probe, it is possible to monitor both homogeneous and multiphasic reaction systems safely and effectively. acs.org Implementing these in situ monitoring tools would enable researchers to precisely track the formation of 2-Amino-1-hydroxyoctan-3-one hydrochloride, identify transient intermediates, and quickly assess the impact of changing reaction conditions, leading to more robust and optimized synthetic protocols. spectroscopyonline.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of 2-Amino-1-hydroxyoctan-3-one—featuring a hydroxyl group, an amino group, and a ketone carbonyl—makes it a compelling candidate for research in supramolecular chemistry. These functional groups are capable of acting as hydrogen bond donors and acceptors, which are the primary interactions driving molecular self-assembly. researchgate.netresearchgate.net

Future research could explore how molecules of 2-Amino-1-hydroxyoctan-3-one hydrochloride interact with each other and with other complementary molecules to form ordered, non-covalent structures such as gels, liquid crystals, or nano-objects. nih.govrsc.org The interplay between the hydrophilic functional groups and the hydrophobic octyl chain could lead to amphiphilic behavior, driving the formation of micelles or vesicles in aqueous environments. The synthesis of ketone-functionalized nano-objects via methods like polymerization-induced self-assembly (PISA) highlights the potential for ketone groups to be key components in self-assembling systems. nih.gov

Furthermore, the compound could serve as a building block, or "synthon," for constructing more complex supramolecular architectures. researchgate.net For example, receptors based on calixarenes containing ketone groups have been synthesized for the specific recognition of amino acids, a process driven by intermolecular hydrogen bonding. researchgate.net Investigating the self-assembly properties of 2-Amino-1-hydroxyoctan-3-one hydrochloride could uncover new materials with unique functions and responsiveness.

Q & A

Q. What are the recommended analytical techniques to confirm the structural identity and purity of 2-Amino-1-hydroxyoctan-3-one hydrochloride?

To confirm structural identity, use 1H/13C NMR to identify characteristic peaks, such as the hydroxyl (-OH) and amine (-NH2) protons, which may appear as broad signals due to hydrogen bonding. For purity assessment, HPLC with a C18 column and UV detection (λ ~250–280 nm) is recommended, as validated for similar amino-ketone hydrochlorides . Mass spectrometry (ESI-MS) can further verify molecular ion peaks ([M+H]+ or [M-Cl]+). Cross-reference with literature data for related compounds (e.g., 2-aminoacetophenone hydrochloride) to resolve ambiguities .

Q. How should researchers handle and store 2-Amino-1-hydroxyoctan-3-one hydrochloride to ensure stability?

Store the compound in a desiccator at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Stability studies on similar hydrochlorides indicate that exposure to light, humidity, or temperatures >25°C accelerates decomposition . For long-term storage (>6 months), use amber glass vials sealed with PTFE-lined caps. Regularly monitor purity via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-1-hydroxyoctan-3-one hydrochloride to improve yield and reduce byproducts?

Adopt a DoE (Design of Experiments) approach to test variables:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Maintain 0–5°C during amine hydrochloride salt formation to minimize side reactions .

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) for reductive amination steps.

Post-synthesis, use recrystallization in ethanol/water (3:1 v/v) to isolate high-purity crystals. Yields >75% are achievable with iterative refinement .

Q. What methodologies are effective in resolving contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from tautomerism (keto-enol) or polymorphism . Strategies include:

- Variable-temperature NMR : Observe dynamic proton exchanges at elevated temperatures.

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks.

- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16). Cross-validate with databases like PubChem or ECHA .

Q. How can the compound’s stability under physiological conditions be evaluated for potential biomedical applications?

Design accelerated stability studies :

- pH variation : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation kinetics via HPLC.

- Oxidative stress : Add H2O2 (0.1–1%) to simulate in vivo oxidative environments .

- Thermal cycling : Expose to freeze-thaw cycles (-20°C ↔ 25°C) to assess physical stability.

For bioactivity retention, pair stability data with in vitro assays (e.g., receptor-binding studies) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity of 2-Amino-1-hydroxyoctan-3-one hydrochloride?

Discrepancies often arise from impurity profiles or experimental conditions . Mitigate by:

- Standardizing solvents : Use USP-grade solvents and report exact concentrations (e.g., mg/mL in PBS vs. DMSO) .

- Quantifying impurities : Employ LC-MS to identify byproducts (e.g., hydrolyzed ketones or dimerized amines) .

- Replicate literature protocols : Compare results with peer-reviewed syntheses of structurally analogous hydrochlorides (e.g., cathinone derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.